molecular formula C15H13ClN2 B8043518 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydropyrazole

5-(3-Chlorophenyl)-2-phenyl-3,4-dihydropyrazole

Cat. No.: B8043518
M. Wt: 256.73 g/mol
InChI Key: ILGKFKDZUWNZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)-2-phenyl-3,4-dihydropyrazole is a heterocyclic compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Properties

IUPAC Name

5-(3-chlorophenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-13-6-4-5-12(11-13)15-9-10-18(17-15)14-7-2-1-3-8-14/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGKFKDZUWNZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydropyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired dihydropyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-phenyl-3,4-dihydropyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the chlorine atom or modifying the pyrazole ring .

Scientific Research Applications

5-(3-Chlorophenyl)-2-phenyl-3,4-dihydropyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-phenyl-3,4-dihydropyrazole
  • 5-(3-Chlorophenyl)-1,3,4-thiadiazole
  • 5-(3-Chlorophenyl)-2-phenylindole

Uniqueness

5-(3-Chlorophenyl)-2-phenyl-3,4-dihydropyrazole is unique due to its specific substitution pattern and the presence of both 3-chlorophenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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